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Compound of Interest

Compound Name: Sodium dichromate dihydrate

Cat. No.: B147847 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on optimizing the Jones oxidation of secondary

alcohols to ketones using sodium dichromate dihydrate.

Frequently Asked Questions (FAQs)
Q1: What is the Jones reagent and how is it prepared from sodium dichromate dihydrate?

A1: The Jones reagent is a strong oxidizing agent used for the conversion of primary and

secondary alcohols to carboxylic acids and ketones, respectively.[1][2][3] It is typically a

solution of chromic acid (H₂CrO₄) formed in situ from chromium trioxide (CrO₃) or a dichromate

salt in aqueous sulfuric acid.[4][5] To prepare it from sodium dichromate dihydrate
(Na₂Cr₂O₇·2H₂O), the salt is dissolved in water, followed by the slow and careful addition of

concentrated sulfuric acid.[6] This process is highly exothermic and should be performed with

cooling.[6]

Q2: My primary alcohol is being oxidized all the way to a carboxylic acid. How can I stop the

reaction at the aldehyde stage?

A2: The Jones oxidation of primary alcohols typically proceeds to the carboxylic acid due to the

presence of water, which facilitates the formation of a gem-diol intermediate that is further

oxidized.[4][5] To isolate the aldehyde, anhydrous conditions are necessary. Milder oxidizing

agents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in a non-aqueous

solvent are recommended for the selective oxidation of primary alcohols to aldehydes.[2][4]
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Q3: What is the visual indicator of reaction completion?

A3: The progress of the Jones oxidation can be visually monitored by a distinct color change.

The reaction mixture will transition from the orange-red color of the Cr(VI) reagent to the green

or blue-green of the Cr(III) species, indicating the reduction of chromium and the oxidation of

the alcohol.[7][8][9] The reaction is considered complete when a faint orange color of the

excess Jones reagent persists in the reaction mixture.

Q4: Are there any safety concerns associated with the Jones oxidation?

A4: Yes, a significant drawback of the Jones oxidation is the use of chromium(VI) compounds,

which are known carcinogens and are highly toxic.[1] All manipulations should be carried out in

a well-ventilated fume hood with appropriate personal protective equipment (PPE), including

gloves, a lab coat, and safety glasses. Proper quenching and waste disposal procedures are

also critical.

Q5: Can Jones reagent oxidize other functional groups?

A5: The Jones reagent is a powerful oxidizing agent, but it is relatively selective for alcohols. It

rarely attacks unsaturated bonds (alkenes and alkynes).[1][10] However, aldehydes are readily

oxidized to carboxylic acids.[3] Molecules with acid-sensitive functional groups may not be

compatible with the strongly acidic conditions of the reaction.[4] Esters, including tert-butyl

esters, generally remain unchanged.[4]

Troubleshooting Guide
This guide addresses common issues encountered during the Jones oxidation with sodium
dichromate dihydrate.
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Issue Possible Cause(s) Recommended Solution(s)

Low or No Yield

1. Inactive Reagent: Sodium

dichromate dihydrate can

degrade over time. Sulfuric

acid may not be sufficiently

concentrated.

1. Use a fresh bottle of sodium

dichromate dihydrate. Ensure

the use of concentrated

sulfuric acid.

2. Incomplete Reaction:

Insufficient reagent, low

temperature, or short reaction

time.

2. Add Jones reagent until a

persistent orange color is

observed. Monitor the reaction

by TLC. Allow the reaction to

warm to room temperature if it

is too slow at 0°C.

3. Poor Substrate Solubility:

The alcohol is not fully

dissolved in the solvent.

3. Ensure the substrate is

completely dissolved in

acetone before adding the

Jones reagent.

4. Product Loss During

Workup: The product may be

occluded in the sticky

chromium salts.

4. After decanting the

supernatant, wash the

chromium salts thoroughly with

the reaction solvent (e.g.,

acetone or ether) to recover

any trapped product.[10]

Formation of Side Products

1. Over-oxidation (for primary

alcohols): The initially formed

aldehyde is further oxidized to

a carboxylic acid.

1. This is expected under

aqueous acidic conditions. For

aldehyde synthesis, use an

anhydrous chromium reagent

like PCC.

2. Ester Formation: Reaction

between the product

ketone/aldehyde and the

starting alcohol (less common

for secondary alcohols).

2. Lower the reaction

temperature and add the

Jones reagent slowly to the

alcohol solution to maintain a

low concentration of the

oxidant.[4]
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3. Degradation of Starting

Material: The substrate is

sensitive to the strongly acidic

reaction conditions.

3. Consider using a milder,

non-acidic oxidizing agent

such as PCC or a Swern

oxidation. The concentration of

sulfuric acid can also be

decreased, though this may

reduce the oxidizing power.[4]

Reaction Does Not Start

1. Low Reaction Temperature:

The activation energy is not

being overcome.

1. While the reaction is

exothermic, very low

temperatures can significantly

slow the reaction rate. Allow

the reaction to warm slightly or

proceed at room temperature

after the initial addition at 0°C.

2. Presence of Quenching

Agents: Glassware may be

contaminated with reducing

agents.

2. Ensure all glassware is

thoroughly cleaned and dried

before use.

Difficult Workup

1. Sticky Chromium Salts: The

precipitated Cr(III) salts can be

difficult to handle and may trap

the product.

1. Decant the solvent from the

salts. Wash the salts multiple

times with fresh solvent to

extract all the product. Filtering

through a pad of Celite® can

also help to remove the fine

chromium solids.

2. Emulsion Formation During

Extraction: Difficulty in

separating the organic and

aqueous layers.

2. Add brine (saturated NaCl

solution) to the separatory

funnel to help break the

emulsion.

Data Presentation
The following table summarizes typical reaction conditions and yields for the Jones oxidation of

various secondary alcohols using a chromium(VI) reagent.
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Substrate Product Reaction Time
Temperature
(°C)

Yield (%)

Cyclohexanol Cyclohexanone

2 hours

(addition) + 30

min

25-30 >90

Borneol Camphor 5 minutes 0 to RT 70-90

2-Octanol 2-Octanone 30 minutes 25 91

Cyclooctanol Cyclooctanone ~20 minutes <35 93 (GC Yield)

2-Cyclohexenol
2-

Cyclohexenone
Not specified Not specified 81

Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone (e.g.,

Cyclohexanol to Cyclohexanone)[7]

1. Reagent Preparation (Jones Reagent):

In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric

acid (H₂SO₄).

CAUTION: This process is highly exothermic.

Carefully and slowly, with stirring, add this mixture to 50 mL of water in an ice bath.

Allow the solution to cool to room temperature. The final volume is approximately 73 mL.

(Note: A similar reagent can be prepared by dissolving sodium dichromate dihydrate in

water and slowly adding sulfuric acid with cooling.)

2. Reaction Setup:

In a 500 mL flask equipped with a mechanical stirrer, thermometer, and dropping funnel,

dissolve the secondary alcohol (e.g., 20.0 g, 0.2 mol of cyclohexanol) in 100 mL of acetone.
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Cool the flask to 15-20°C using a water bath.

3. Oxidation:

Add the prepared Jones reagent dropwise from the dropping funnel to the stirred alcohol

solution.

Maintain the reaction temperature between 25-30°C by controlling the rate of addition. The

addition typically takes about 2 hours.

Continue adding the reagent until a faint orange-red color persists, indicating complete

consumption of the alcohol.

After the addition is complete, stir the mixture for an additional 30 minutes.

4. Workup and Purification:

Quench the reaction by the dropwise addition of isopropanol until the orange color

disappears and a green precipitate forms.

Add 100 mL of water to the reaction mixture and transfer to a separatory funnel.

Separate the two layers and extract the aqueous layer with two 50 mL portions of ether.

Combine the organic layers and wash them successively with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by

rotary evaporation.

The resulting crude ketone can be purified by distillation or column chromatography.

Mandatory Visualizations
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Reagent & Substrate Preparation

Oxidation Reaction

Workup & Purification

Prepare Jones Reagent
(Na₂Cr₂O₇·2H₂O + H₂SO₄ in H₂O)
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Cool Substrate Solution
(0-20°C)

Monitor Reaction
(Color Change & TLC)

Stir at Room Temperature
(e.g., 30 min post-addition)

Quench with Isopropanol

Extract with Ether

Wash Organic Layer
(NaHCO₃, Brine)

Dry over Na₂SO₄

Evaporate Solvent

Purify Product
(Distillation/Chromatography)

Click to download full resolution via product page

Caption: General experimental workflow for the Jones oxidation of a secondary alcohol.
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Potential Causes
Solutions

Low or No Product Yield?

Incomplete Reaction?Yes

Inactive Reagent?Yes

Product Loss?
Yes

Side Reactions?
Yes

Monitor by TLC
Add more reagent

Increase reaction time/temp

Use fresh Na₂Cr₂O₇·2H₂O
and concentrated H₂SO₄

Thoroughly wash
chromium salts

Lower temperature
Slow reagent addition

Click to download full resolution via product page

Caption: Troubleshooting logic for low or no product yield in Jones oxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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